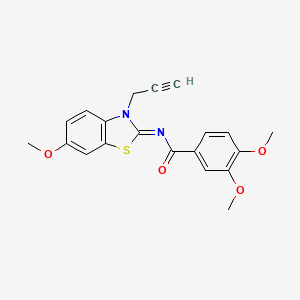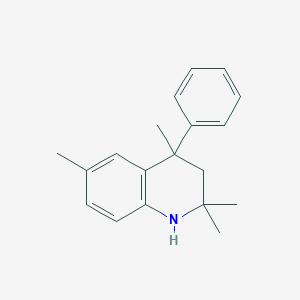
2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Neurological Research
- Tetrahydroisoquinoline derivatives, including those structurally similar to 2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline, have been identified in Parkinsonian and normal human brains. Their presence and elevated levels in Parkinsonian brains suggest a potential role as endogenous neurotoxins, possibly contributing to the induction of Parkinson’s disease (Niwa et al., 1987).
Chemical Synthesis and Reactivity
- Tetrahydroquinoline derivatives are key in synthesizing stable nitroxyl radicals, which have been examined using EPR spectroscopy (Shikhaliev et al., 1988).
- Research on ring-chain tautomerism in tetrahydroquinolines provides insights into the dynamics of molecular structures in organic chemistry (Sinkkonen et al., 2003).
- Photolysis studies of dihydroquinolines, including tetramethyl variants, have revealed unique dual reactivity patterns, contributing to understanding molecular interactions under specific conditions (Nekipelova et al., 2002).
Material Science and Electronics
- Tetrahydroquinoline-based compounds are being investigated as potential multifunctional emissive materials, with studies focusing on their electronic properties and emission characteristics (Malinauskas et al., 2009).
Pharmaceutical and Biological Research
- Comparative studies of tetrahydroquinolines have evaluated their cytotoxic, genotoxic, and antioxidant effects, indicating their potential as preservatives and in various pharmaceutical applications (Blaszczyk & Skolimowski, 2006).
- Synthesis of tetrahydroquinoline derivatives has been explored for their potential inhibitory effects on various biological targets, including inflammatory, cancer, and microbial proteins, showing promise in medicinal chemistry (Nair et al., 2014).
Environmental Science
- Tetrahydroquinoline derivatives have been synthesized and tested for pesticidal activities, highlighting their potential application in agriculture and pest control (Kuznetsov et al., 1995).
Catalysis and Green Chemistry
- Studies in catalysis have shown that tetrahydroquinoline derivatives can be utilized in asymmetric hydrogenation, which is significant in producing optically active pharmaceuticals and natural products (Wang et al., 2011).
Propiedades
IUPAC Name |
2,2,4,6-tetramethyl-4-phenyl-1,3-dihydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N/c1-14-10-11-17-16(12-14)19(4,13-18(2,3)20-17)15-8-6-5-7-9-15/h5-12,20H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGWAUGRQYSLSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(CC2(C)C3=CC=CC=C3)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

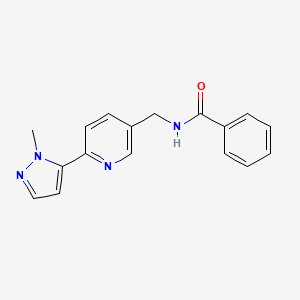

![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2539305.png)
![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2539308.png)

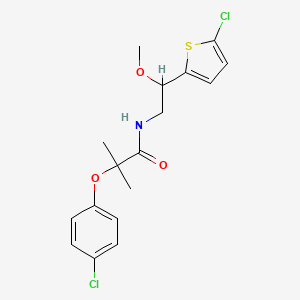
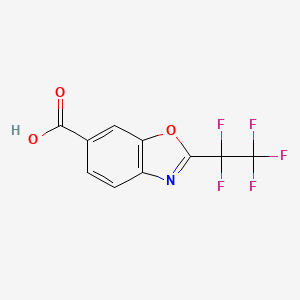
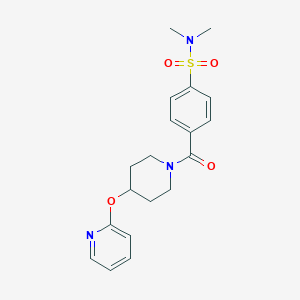
![7-Thia-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B2539317.png)
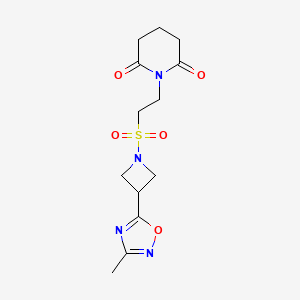


![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2539325.png)
